N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted at position 2 with a tert-butyl group and at position 6 with a carboxamide linked to a 2,1,3-benzothiadiazol-4-yl moiety. The imidazo[1,2-b]pyridazine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition, due to its ability to engage in hydrogen bonding and π-π interactions with target proteins .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS/c1-17(2,3)13-9-23-14(19-13)8-7-12(20-23)16(24)18-10-5-4-6-11-15(10)22-25-21-11/h4-9H,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFHQLYFLJINLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 2,1,3-benzothiadiazole core are known to be important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors.
Mode of Action
Due to the strong electron-withdrawing ability of the 2,1,3-benzothiadiazole core, construction of molecules with this unit can usually improve the electronic properties of the resulting organic materials.
Biochemical Pathways
It is known that 2,1,3-benzothiadiazole derivatives can inhibit a broad spectrum of enzymes, encompassing proteases, phosphatases, and kinases. This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
It is known that compounds with a 2,1,3-benzothiadiazole core can improve the electronic properties of organic materials, suggesting potential applications in electronic devices.
Comparison with Similar Compounds
Structural Analogs with Imidazo[1,2-b]pyridazine Core
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
This compound (CAS 2549034-41-3) shares the imidazo[1,2-b]pyridazine core but differs in substituents:
- Substituents : A 4-chloro-2-fluorophenyl group replaces the benzothiadiazole, and a cyclopropyl group substitutes the tert-butyl at position 2.
- Molecular Formula : C₁₆H₁₂ClFN₄O.
- Molecular Weight : 330.74 g/mol .
- Key Differences : The chloro-fluorophenyl group may reduce π-π stacking compared to benzothiadiazole, while the cyclopropyl group could improve solubility but decrease steric bulk relative to tert-butyl.
Hypothetical Activity Profile
- The benzothiadiazole group in the target compound may enhance binding to hydrophobic pockets in kinase targets, whereas the chloro-fluorophenyl analog might exhibit altered selectivity due to halogen interactions .
Compounds with Related Heterocyclic Cores
Pyrrolo[1,2-b]pyridazine Derivatives (EP 4,374,877 A2)
The European patent describes compounds like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-... featuring a pyrrolo[1,2-b]pyridazine core. Key distinctions include:
- Core Structure : Pyrrolo[1,2-b]pyridazine vs. imidazo[1,2-b]pyridazine.
- Substituents : Trifluoromethyl and morpholinylethoxy groups, which are common in kinase inhibitors for optimizing solubility and target engagement .
Physicochemical and Functional Comparisons
Data Table: Structural and Physicochemical Properties
Functional Insights
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